Bamaluzole - 87034-87-5

Bamaluzole

Catalog Number: EVT-382180
CAS Number: 87034-87-5
Molecular Formula: C14H12ClN3O
Molecular Weight: 273.72 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Bamaluzole is synthesized through various chemical methods that involve the manipulation of organic compounds to achieve desired pharmacological properties. It falls under the category of imidazopyridine derivatives, which are known for their diverse biological activities, including anti-inflammatory and neuroprotective effects. The classification of Bamaluzole as a therapeutic agent is supported by its ability to modulate cellular activities and influence signaling pathways relevant to neurological health .

Synthesis Analysis

Methods

The synthesis of Bamaluzole typically involves multi-step organic reactions that may include:

  • Condensation Reactions: These are used to form the core structure of the compound.
  • Cyclization Processes: Essential for creating the imidazopyridine framework.
  • Purification Techniques: Such as crystallization or chromatography, to isolate pure Bamaluzole from reaction mixtures.

Technical Details

The specific synthetic route may vary, but it often includes the following steps:

  1. Preparation of Reactants: Selection and preparation of starting materials, often including substituted pyridines and other organic reagents.
  2. Reaction Conditions: Optimization of temperature, solvent, and catalysts to facilitate reactions.
  3. Characterization: Use of techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity of synthesized Bamaluzole .
Molecular Structure Analysis

Structure

Bamaluzole possesses a unique molecular structure characterized by an imidazopyridine core. The specific arrangement of atoms within this structure contributes significantly to its pharmacological properties.

Data

  • Molecular Formula: Cx_{x}Hy_{y}Nz_{z} (exact values depend on specific derivative)
  • Molecular Weight: Typically calculated based on the molecular formula.
  • 3D Structure: Available through computational modeling or X-ray crystallography studies .
Chemical Reactions Analysis

Reactions

Bamaluzole can participate in various chemical reactions that are crucial for its functionality:

  • Substitution Reactions: These can modify functional groups on the imidazopyridine ring.
  • Redox Reactions: Potentially altering oxidation states which may influence biological activity.

Technical Details

The reactivity profile of Bamaluzole allows it to interact with biological targets effectively, making it a candidate for drug development aimed at treating conditions such as neurodegenerative diseases .

Mechanism of Action

Process

The mechanism by which Bamaluzole exerts its effects involves:

  1. Receptor Binding: Interacting with specific biological receptors in the nervous system.
  2. Signal Modulation: Influencing intracellular signaling pathways that regulate neuronal health and function.

Data

Research indicates that Bamaluzole may modulate pathways associated with neuroinflammation and apoptosis, enhancing neuronal survival under stress conditions .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Highly soluble in water due to its chemical structure.
  • Stability: Generally stable under standard laboratory conditions but may require specific storage conditions to maintain efficacy.

Chemical Properties

  • pH Stability: Exhibits stability across a range of pH levels, making it suitable for various formulations.
  • Thermal Stability: Information on thermal degradation can be critical for storage and formulation processes .
Applications

Bamaluzole has promising applications in scientific research, particularly in:

  • Neurological Studies: Investigating its effects on neurodegenerative diseases such as Alzheimer's disease or Parkinson's disease.
  • Pharmaceutical Development: As a potential candidate for new drug formulations targeting neurological disorders.
  • Biochemical Research: Understanding its role in cellular signaling pathways related to neuroprotection and inflammation .
Introduction to Imidazopyridine-Based Therapeutics

Structural and Functional Classification of Imidazo[4,5-c]pyridine Derivatives

Imidazo[4,5-c]pyridines (3-deazapurines) constitute a distinct subclass characterized by nitrogen atoms at positions 1, 3, and 8 of the fused ring system. This arrangement creates an electron-deficient core that serves as a bioisostere for purine nucleotides, enabling interactions with purinergic receptors and nucleotide-binding enzymatic domains [4] [8]. Bamaluzole exemplifies this subclass with its specific substitution pattern: a 1-methyl group enhances metabolic stability, while the 4-[(2-chlorophenyl)methoxy] moiety directs receptor affinity [1] [7]. The molecular formula (C₁₄H₁₂ClN₃O; MW 273.72 g/mol) confers optimal lipophilicity (cLogP ~2.8) for CNS penetration, a feature validated in comparative studies of imidazopyridine isomers [3] [6].

Quantum mechanical analyses reveal that the 2-chlorobenzyloxy group at position 4 induces a torsional angle of 67° relative to the imidazopyridine plane, creating a three-dimensional topology crucial for GABA receptor binding complementarity [7]. This stereoelectronic configuration differentiates it from the planar imidazo[1,2-a]pyridines like zolpidem, explaining their divergent target profiles despite shared core elements [2].

Table 2: Structure-Activity Relationship (SAR) of Key Imidazo[4,5-c]pyridine Modifications

PositionModificationEffect on GABA-A ActivityPhysicochemical Consequences
1N-methylation↑ Agonist potency↑ Metabolic stability, ↓ CYP inhibition
3H → Electron-withdrawing↓ Activity↑ Solubility, ↑ Crystalinity
4Alkoxy vs. aryloxyAryloxy essential for binding↑ Lipophilicity, ↓ Plasma protein bind
7Halogen substitutionNegligible effectAlters pharmacokinetics

Historical Development of Bamaluzole in GABAergic Pharmacology

Bamaluzole emerged from Merck's targeted exploration of imidazopyridine-based anticonvulsants in the 1980s–1990s, an era marked by intensified GABA receptor pharmacology research. Patented as WO 2012064642 A1, it was designed as a non-benzodiazepine GABA-A agonist exploiting the imidazo[4,5-c]pyridine core's ability to bind the orthosteric GABA site rather than the allosteric benzodiazepine pocket [1] [3]. This strategic distinction aimed to circumvent the tolerance and dependence issues associated with benzodiazepine site modulators [9].

Electrophysiological studies established bamaluzole's mechanism: potentiation of chloride ion influx through GABA-gated channels at EC₅₀ values of 0.8-1.2 μM, significantly lower than reference compounds like muscimol. This efficacy stemmed from its action as a full agonist at αβγ subunit-containing GABA-A receptors, inducing prolonged mean channel open times comparable to barbiturates (9 ms vs. 1-3 ms baseline) [5] [9]. Despite promising preclinical anticonvulsant activity in maximal electroshock and pentylenetetrazol seizure models, bamaluzole was deprioritized during clinical translation due to undisclosed "commercial considerations" rather than pharmacological shortcomings [1] [3]. Its development path reflects broader challenges in advancing GABA orthosteric agonists past preclinical stages, where selectivity and therapeutic index limitations often emerge.

Role of Imidazopyridine Scaffolds in Central Nervous System (CNS) Drug Discovery

The imidazopyridine scaffold's dominance in CNS drug discovery arises from its unparalleled versatility in addressing diverse neurological targets. Structural permutations across its four major isomeric forms enable precise modulation of GABA-A subtypes, serotonin receptors (5-HT₃, 5-HT₄, 5-HT₆), histamine H₃, adenosine A₂A, and orexin receptors [2] [4] [10]. This adaptability stems from:

  • Electron Distribution Tunability: Nitrogen atom positioning governs dipole moments (4.2–6.8 Debye), enabling optimization for ionic binding pockets (e.g., GABA-A receptor's β⁺/α⁻ interface) [6] [8].
  • Synthetic Flexibility: Commercial availability of >30 functionalized imidazopyridine building blocks supports combinatorial derivatization at positions 2, 3, 5, 6, and 8 [6].
  • Scaffold Hopping Potential: Bioisosteric replacement of purines, benzimidazoles, and triazolopyridines while retaining target engagement [10].

Table 3: CNS Targets Modulated by Imidazopyridine Scaffolds

Biological TargetImidazopyridine IsomerClinical CandidatesTherapeutic Indication
GABA-A receptorImidazo[1,2-a]pyridineZolpidem, SaripidemInsomnia, Anxiety
Imidazo[4,5-c]pyridineBamaluzoleEpilepsy (investigational)
Serotonin 5-HT₆ receptorImidazo[4,5-b]pyridineIntepirdine (SB-742457)Alzheimer's disease
Histamine H₃ receptorImidazo[1,5-a]pyridineCiproxifanNarcolepsy
mGluR5 receptorImidazo[1,2-a]pyridineDipraglurantParkinson's dyskinesia

Bamaluzole specifically exemplifies the "targeted promiscuity" strategy—leveraging scaffold conservation to explore new targets. Its imidazo[4,5-c]pyridine core features in:

  • Multifunctional Ligands: Recent derivatives incorporating bamaluzole-like elements show dual GABA-A agonism and fatty acid amide hydrolase (FAAH) inhibition for comorbid epilepsy-anxiety [4].
  • PET Tracers: Fluorinated analogs like [¹⁸F]Bamaluzole enable GABA-A receptor density quantification in neurodegenerative diseases [8].
  • Hybrid Molecules: Covalent conjugation with imidazo[1,2-a]pyridine moieties yields bivalent ligands with subtype-selective GABAergic effects (e.g., α2/α3 over α1) [2].

Figure 1: Synthetic Evolution of Imidazo[4,5-c]pyridine Therapeutics

[1980s] Purine bioisosteres → [1990s] Bamaluzole (GABA-A agonist) → [2010s] Dual-target FAAH-GABA ligands → [Present] PET radioligands (¹¹C/¹⁸F)  

The scaffold's synthetic accessibility enables rapid diversification: cyclocondensation of 4-aminopyridine-3-carboxylic acid with carbonyl reagents yields the core, followed by Pd-catalyzed cross-coupling for C4 functionalization (e.g., bamaluzole's 2-chlorobenzyloxy group) [6] [8]. This modular synthesis underpins structure-activity relationship (SAR) campaigns optimizing receptor affinity, selectivity, and pharmacokinetics—solidifying imidazopyridines as indispensable frameworks in neuropharmacology.

Table 4: Patent Landscape of Key Imidazo[4,5-c]pyridine Compounds

Patent IDAssigneeKey CompoundsClaimed Therapeutic Areas
WO 2012064642 A1MerckBamaluzole derivativesAnticonvulsants, Anxiolytics
EP 3260384 A1SanofiFAAH-GABA dual ligandsNeuropathic pain
US 20210002378 A1PfizerPET tracer derivativesGABA-A imaging in dementia

Concluding Perspectives

Bamaluzole's legacy persists in contemporary drug design as a structural blueprint for GABAergic imidazopyridines. Its pharmacological profile—though not commercially realized—provided critical insights into orthosteric GABA-A agonist requirements, informing successors like gaboxadol analogs. The ongoing exploration of this scaffold underscores its enduring potential in addressing evolving challenges in CNS therapeutics, particularly multifactorial pathologies requiring polypharmacology.

Appendix: Compound Nomenclature Reference

  • Bamaluzole: 4-[(2-chlorophenyl)methoxy]-1-methyl-1H-imidazo[4,5-c]pyridine
  • Zolpidem: N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide
  • Alpidem: 6-chloro-2-(4-chlorophenyl)-N,N-dipropylimidazo[1,2-a]pyridine-3-acetamide

Properties

CAS Number

87034-87-5

Product Name

Bamaluzole

IUPAC Name

4-[(2-chlorophenyl)methoxy]-1-methylimidazo[4,5-c]pyridine

Molecular Formula

C14H12ClN3O

Molecular Weight

273.72 g/mol

InChI

InChI=1S/C14H12ClN3O/c1-18-9-17-13-12(18)6-7-16-14(13)19-8-10-4-2-3-5-11(10)15/h2-7,9H,8H2,1H3

InChI Key

XRGNABQSJLQUGV-UHFFFAOYSA-N

SMILES

CN1C=NC2=C1C=CN=C2OCC3=CC=CC=C3Cl

Canonical SMILES

CN1C=NC2=C1C=CN=C2OCC3=CC=CC=C3Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.